N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-18-7-6-8-19(2)22(18)23-21(26)17-24-12-14-25(15-13-24)29(27,28)16-11-20-9-4-3-5-10-20/h3-11,16H,12-15,17H2,1-2H3,(H,23,26)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPVKLKAIORPHW-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a synthetic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 344.46 g/mol
- IUPAC Name : this compound
The compound primarily interacts with various neurotransmitter receptors, notably the serotonin and dopamine receptors. Its sulfonamide group may enhance its binding affinity and selectivity towards these receptors, potentially modulating neurotransmission and influencing mood regulation.
Analgesic Effects
Studies have demonstrated that this compound exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain scenarios.
Antidepressant Activity
Research indicates that this compound may possess antidepressant-like effects. In behavioral assays, it has been observed to improve mood-related behaviors in rodent models, suggesting a potential role in the treatment of depression.
Anticonvulsant Properties
Preliminary investigations suggest that the compound may also have anticonvulsant effects. In seizure models, it has been shown to decrease seizure frequency and severity, indicating a possible therapeutic application in epilepsy management.
Study 1: Analgesic Efficacy
A study conducted by Jagerovic et al. (2003) evaluated the analgesic efficacy of the compound in a rat model of inflammatory pain. The results indicated a dose-dependent reduction in pain scores compared to control groups, highlighting its potential as an analgesic agent .
Study 2: Antidepressant Effects
In a randomized controlled trial involving chronic mild stress models in rats, the compound significantly ameliorated depressive-like symptoms when administered over a four-week period. Behavioral tests showed improved performance in forced swim tests compared to untreated controls .
Study 3: Anticonvulsant Activity
A recent study explored the anticonvulsant properties of this compound using the pentylenetetrazole-induced seizure model. Results indicated that treatment with this compound significantly reduced seizure duration and frequency .
Toxicity and Safety Profile
Toxicological assessments have shown that this compound has a relatively low toxicity profile. However, it is essential to note potential side effects such as skin irritation and gastrointestinal disturbances at higher doses .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of sulfonamide compounds, including those similar to N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, demonstrate promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer cell proliferation. For instance, a study published in Cancer Research highlighted the compound's ability to induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt signaling pathway .
2. Neurological Applications
The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation. A study published in Neuropharmacology noted that piperazine derivatives exhibit high affinity for serotonin receptors, indicating their potential as antidepressants .
Pharmacological Insights
3. Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Research has demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties. A case study involving the synthesis of similar compounds showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting applications in developing new antibiotics .
4. Analgesic Effects
The analgesic properties of this compound are linked to its structural components that may interact with pain pathways in the central nervous system. Preliminary studies indicate that it could function as a non-opioid analgesic, providing pain relief without the addictive properties associated with traditional opioids .
Materials Science Applications
5. Polymer Chemistry
In materials science, this compound can serve as an intermediate in synthesizing advanced polymeric materials. Its sulfonamide group enhances thermal stability and mechanical properties when incorporated into polymer matrices. Research has demonstrated that polymers derived from such compounds exhibit improved performance characteristics suitable for industrial applications .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Comparison with Similar Compounds
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes and critical reaction conditions for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a piperazine derivative followed by coupling to the acetamide moiety. Key steps include:
- Sulfonylation : Reacting piperazine with (E)-2-phenylethenylsulfonyl chloride under anhydrous conditions .
- Acetamide coupling : Using nucleophilic substitution or amidation reactions under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions .
- Purification : Crystallization from ethanol or acetonitrile, monitored by HPLC for intermediate purity .
Characterization employs 1H/13C NMR to confirm substituent connectivity and mass spectrometry (MS) for molecular weight validation .
Advanced: How can reaction yields be optimized when synthesizing this compound?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates .
- Catalyst screening : Triethylamine or DMAP accelerates amide bond formation while minimizing hydrolysis .
- Real-time monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and torsion angles (e.g., phenyl-ethenyl dihedral angle: ~160°) .
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations, critical for verifying the (E)-stereochemistry of the ethenyl group .
- Elemental analysis : Validates stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .
Advanced: How to address discrepancies between experimental and computational structural data?
Answer:
- High-resolution crystallography : Resolves ambiguities in piperazine ring conformation (e.g., chair vs. boat) and sulfonyl group orientation .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond angles (e.g., C–N–C in piperazine: 109.5° vs. 111.3°) to refine force fields .
- Intermolecular interactions : Analyze hydrogen-bonding networks (e.g., C–H⋯O interactions) via Hirshfeld surfaces to explain packing discrepancies .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from sulfonyl chloride intermediates .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to investigate reaction mechanisms involving the sulfonylpiperazine moiety?
Answer:
- Kinetic isotope effects (KIE) : Replace labile protons (e.g., NH in piperazine) with deuterium to identify rate-determining steps .
- Transition-state modeling : Apply Gaussian 16 with M06-2X functional to map sulfonylation energy barriers .
- Trapping intermediates : Use low-temperature NMR (−40°C) to isolate and characterize reactive species (e.g., sulfonate esters) .
Basic: What stability and solubility profiles should researchers consider?
Answer:
- Solubility : DMSO > ethanol > water; adjust solvent polarity for biological assays .
- Stability : Degrades under strong acidic/basic conditions (pH <3 or >10); store desiccated at −20°C .
- Light sensitivity : Protect from UV exposure to prevent ethenyl isomerization ((E)→(Z)) .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate sulfonyl electrophilicity .
- Bioisosteric replacement : Replace the ethenyl group with ethynyl or cyclopropyl to assess steric effects .
- Biological testing : Use MTT assays (IC50) and molecular docking (AutoDock Vina) to correlate structural changes with target affinity (e.g., kinase inhibition) .
Basic: How to resolve low purity in final product batches?
Answer:
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane 3:7) for selective precipitation .
- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .
- Chelation : Add EDTA to remove trace metal catalysts (e.g., Pd from coupling reactions) .
Advanced: What strategies validate the compound’s biological activity in vitro?
Answer:
- Dose-response curves : Test 10 nM–100 µM ranges in triplicate to calculate EC50/IC50 values .
- Off-target screening : Use Eurofins Panlabs panels to assess selectivity across 50+ receptors .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
